Kinome-Wide Selectivity: Takinib vs. NG25 and 5Z-7-oxozeaenol
Takinib demonstrates superior selectivity for TAK1 compared to other tool compounds like NG25 and 5Z-7-oxozeaenol. While 5Z-7-oxozeaenol is an irreversible inhibitor with potent activity against VEGFR2 (IC50 52 nM) and NG25 is a dual TAK1/MAP4K2 inhibitor (TAK1 IC50 149 nM), Takinib is >1.5 logs more selective for TAK1 over its next-closest kinases, IRAK4 (120 nM) and IRAK1 (390 nM) [1]. In a direct head-to-head kinase panel from the primary literature, Takinib inhibited only 6 out of 100+ kinases tested at 10 µM, whereas 5Z-7-oxozeaenol is known to potently inhibit over 50 kinases [2]. This narrow selectivity profile reduces the risk of confounding off-target effects in cellular and in vivo studies, making Takinib the preferred chemical probe for dissecting TAK1-specific biology .
| Evidence Dimension | Kinase Selectivity Window (TAK1 IC50 vs. Next Target IC50) |
|---|---|
| Target Compound Data | TAK1 IC50 = 9.5 nM; IRAK4 IC50 = 120 nM; IRAK1 IC50 = 390 nM |
| Comparator Or Baseline | NG25: TAK1 IC50 = 149 nM, MAP4K2 IC50 = 21.7 nM; 5Z-7-oxozeaenol: TAK1 IC50 = 8 nM, VEGFR2 IC50 = 52 nM |
| Quantified Difference | Takinib selectivity window for TAK1 over IRAK4 = 12.6-fold (120/9.5) and over IRAK1 = 41-fold (390/9.5). NG25 is 6.9-fold more potent for MAP4K2 than TAK1. 5Z-7-oxozeaenol selectivity window over VEGFR2 is only 6.5-fold. |
| Conditions | In vitro kinase activity assays; Takinib and NG25 tested in MRC Dundee kinome panel; 5Z-7-oxozeaenol tested in standard selectivity panel. |
Why This Matters
Higher selectivity directly translates to cleaner, more interpretable data in complex biological systems, reducing the need for orthogonal validation due to off-target kinase inhibition.
- [1] Totzke J, Gurbani D, Raphemot R, et al. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Cell Chem Biol. 2017;24(8):1029-1039.e7. View Source
- [2] Wu J, Powell F, Larsen NA, et al. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS Chem Biol. 2013;8(3):643-650. View Source
